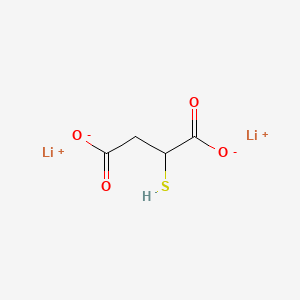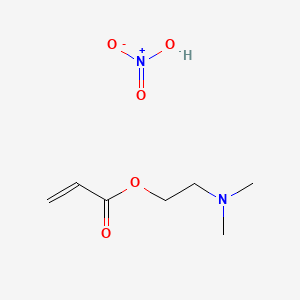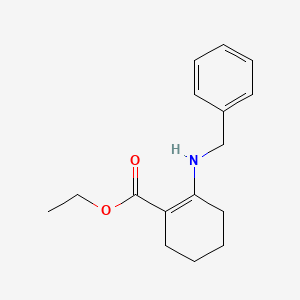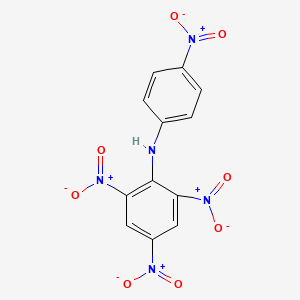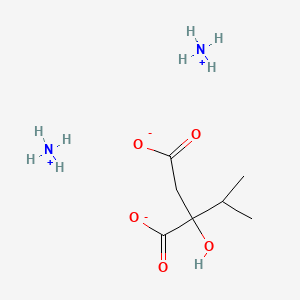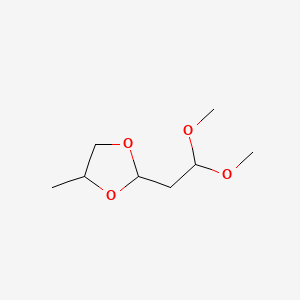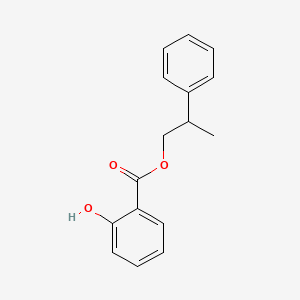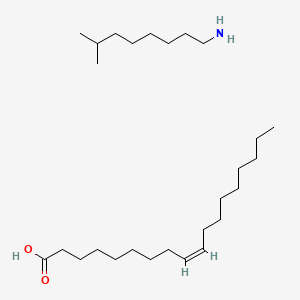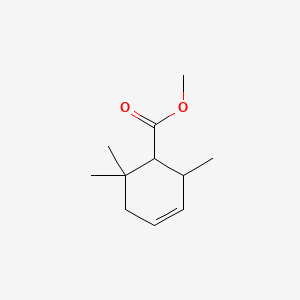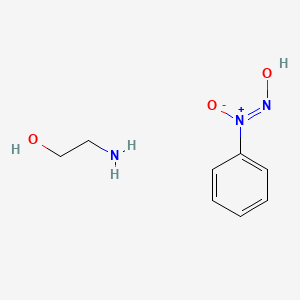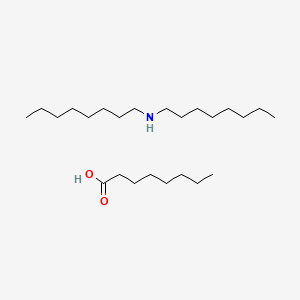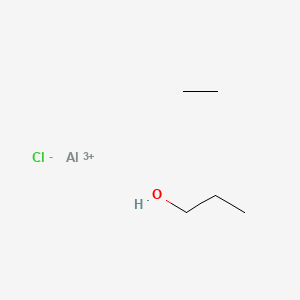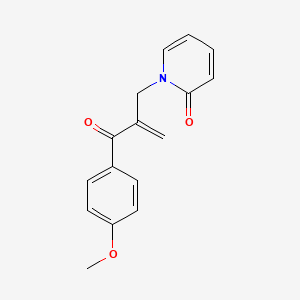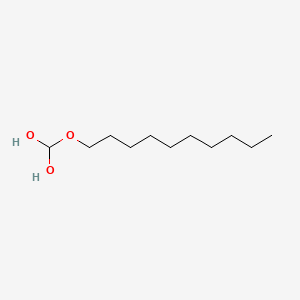
(Decyloxy)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Decyloxy)methanediol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Decyloxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield decanoic acid, while reduction can produce decanol.
Aplicaciones Científicas De Investigación
(Decyloxy)methanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Decyloxy)methanediol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methanediol: The simplest geminal diol, with the formula CH2(OH)2.
Formaldehyde: A related compound that can hydrate to form methanediol.
Paraformaldehyde: A polymeric form of formaldehyde.
Uniqueness
(Decyloxy)methanediol is unique due to the presence of the decyloxy group, which imparts distinct chemical properties and reactivity compared to simpler geminal diols like methanediol. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
71477-17-3 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
decoxymethanediol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h11-13H,2-10H2,1H3 |
Clave InChI |
FDWNORQBNLVBQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


